Calcium acetate, United States PharmacopeiaReference Standard

説明

酢酸カルシウムは、化学式C₄H₆CaO₄で知られる酢酸のカルシウム塩です。白色の吸湿性固体として存在し、医薬品、食品、建設など、さまざまな業界で広く使用されています。 リン酸結合能が知られており、特に腎臓病患者においてリン酸レベルを制御するために、医療用途で役立ちます .

2. 製法

合成経路と反応条件: 酢酸カルシウムは、酢酸と炭酸カルシウムまたは水酸化カルシウムを反応させることで合成できます。反応は以下の通りです。

炭酸カルシウムとの反応: [ 2CH₃COOH + CaCO₃ \rightarrow Ca(CH₃COO)₂ + H₂O + CO₂ ]

水酸化カルシウムとの反応: [ 2CH₃COOH + Ca(OH)₂ \rightarrow Ca(CH₃COO)₂ + 2H₂O ]

工業的製造方法: 酢酸カルシウムの工業的製造は、通常、制御された条件下で、酢酸と炭酸カルシウムまたは水酸化カルシウムを反応させることで行われます。 このプロセスには、最終製品を得るために、ろ過、乾燥、精製などの工程が含まれる場合があります .

特性

分子式 |

C4H6CaO4 |

|---|---|

分子量 |

158.17 g/mol |

InChI |

InChI=1S/C2H3O2.C2H4O2.Ca/c1-2-3-4-2;1-2(3)4;/h1H3;1H3,(H,3,4);/q-1;;+2/p-1 |

InChIキー |

NQACKKXJNJXLHO-UHFFFAOYSA-M |

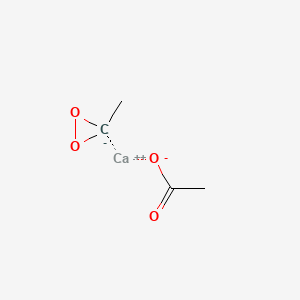

正規SMILES |

C[C-]1OO1.CC(=O)[O-].[Ca+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Calcium acetate can be synthesized through the reaction of acetic acid with calcium carbonate or calcium hydroxide. The reactions are as follows:

Reaction with Calcium Carbonate: [ 2CH₃COOH + CaCO₃ \rightarrow Ca(CH₃COO)₂ + H₂O + CO₂ ]

Reaction with Calcium Hydroxide: [ 2CH₃COOH + Ca(OH)₂ \rightarrow Ca(CH₃COO)₂ + 2H₂O ]

Industrial Production Methods: Industrial production of calcium acetate typically involves the reaction of acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process may include steps such as filtration, drying, and purification to obtain the final product .

化学反応の分析

反応の種類: 酢酸カルシウムは、以下を含むさまざまな化学反応を起こします。

分解: 加熱すると、酢酸カルシウムは分解して炭酸カルシウムと酢酸を生成します。 [ Ca(CH₃COO)₂ \rightarrow CaCO₃ + CH₃COOH ]

硫酸との反応: 硫酸カルシウムと酢酸を生成します。 [ Ca(CH₃COO)₂ + H₂SO₄ \rightarrow CaSO₄ + 2CH₃COOH ]

一般的な試薬と条件:

硫酸: 硫酸カルシウムを生成するための反応に使用されます。

熱: 分解を誘発するために適用されます。

生成される主な生成物:

炭酸カルシウム: 分解中に生成されます。

硫酸カルシウム: 硫酸との反応中に生成されます。

4. 科学研究における用途

酢酸カルシウムは、科学研究において幅広い用途があります。

化学: さまざまな化学反応における試薬として、および分析化学における緩衝液として使用されます。

生物学: カルシウム代謝に関する研究で使用され、細胞培養培地におけるカルシウム補給として使用されます。

医学: 高リン酸血症を制御するために、腎臓病患者におけるリン酸結合剤として使用されます。

科学的研究の応用

Calcium acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a buffer in analytical chemistry.

Biology: Employed in studies related to calcium metabolism and as a calcium supplement in cell culture media.

Medicine: Used as a phosphate binder in patients with kidney disease to control hyperphosphatemia.

Industry: Utilized in the production of resins, as a food additive, and in the printing and dyeing of textiles

作用機序

酢酸カルシウムは、主にリン酸結合剤として作用します。摂取した食物中のリン酸と結合し、不溶性のリン酸カルシウムを形成することにより作用します。不溶性のリン酸カルシウムは、吸収されることなく体外に排泄されます。 このメカニズムにより、腎臓病患者のリン酸レベルを低下させるのに役立ちます .

類似の化合物:

炭酸カルシウム: リン酸結合剤として使用される別のカルシウム塩ですが、カルシウム元素の含有量が多いです。

クエン酸カルシウム: 炭酸カルシウムと比較して、カルシウム元素の含有量は少ないですが、より可溶性が高く、吸収されやすいです。

乳酸カルシウム: カルシウム元素の含有量が少なく、カルシウム補給として使用されます。

酢酸カルシウムの独自性: 酢酸カルシウムは、中性pHでの高い溶解度が特徴で、近位小腸でリン酸と結合するために容易に利用できます。 この特性により、医療用途におけるリン酸結合剤として特に効果的です .

類似化合物との比較

Calcium Carbonate: Another calcium salt used as a phosphate binder but contains more elemental calcium.

Calcium Citrate: Contains less elemental calcium compared to calcium carbonate but is more soluble and better absorbed.

Calcium Lactate: Contains less elemental calcium and is used as a calcium supplement.

Uniqueness of Calcium Acetate: Calcium acetate is unique due to its high solubility at neutral pH, making it readily available for binding to phosphate in the proximal small intestine. This property makes it particularly effective as a phosphate binder in medical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。